4,6-Dichloro-7-iodoindan-1-one
Description
4,6-Dichloro-7-iodoindan-1-one is a halogenated bicyclic compound featuring an indanone backbone (a benzene ring fused to a cyclopentanone). Its molecular formula is C₉H₅Cl₂IO, with chlorine atoms at positions 4 and 6, an iodine atom at position 7, and a ketone group at position 1.
Properties
Molecular Formula |
C9H5Cl2IO |
|---|---|
Molecular Weight |
326.94 g/mol |
IUPAC Name |
4,6-dichloro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5Cl2IO/c10-5-3-6(11)9(12)8-4(5)1-2-7(8)13/h3H,1-2H2 |
InChI Key |
GYEPBACTUMTQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2I)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substitutional Analysis
The table below compares 4,6-Dichloro-7-iodoindan-1-one with selected analogs from published datasets :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ring System | Key Features |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₉H₅Cl₂IO | ~326.8* | 4-Cl, 6-Cl, 7-I, 1-keto | Indanone | Unique iodine substitution |
| 4,6-Dichloroindoline hydrochloride | 1210734-76-1 | C₈H₇Cl₂N·HCl | ~228.5 (base) | 4-Cl, 6-Cl | Indoline | Saturated nitrogenous ring |
| 6,7-Dichloro-1,2,3,4-tetrahydroquinoline | 1783400-57-6 | C₉H₉Cl₂N | ~202.1 | 6-Cl, 7-Cl | Tetrahydroquinoline | Partially saturated ring |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 217.6 | 7-Cl, 3-methyl, 2-carboxylic acid | Indole | Carboxylic acid functional group |
*Calculated based on atomic masses.
Key Observations:
Halogen Diversity: The target compound’s iodine atom distinguishes it from analogs like 4,6-Dichloroindoline hydrochloride or 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, which lack heavier halogens.
Ring System Differences: Indanone (target compound): A ketone-containing bicyclic structure, enabling participation in condensation or nucleophilic addition reactions. Indoline/tetrahydroquinoline: Nitrogen-containing saturated or partially saturated rings, favoring interactions with biological targets (e.g., enzyme active sites) .
Functional Groups : The carboxylic acid in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () introduces acidity and hydrogen-bonding capability, unlike the neutral ketone in the target compound.
Physicochemical Properties
While experimental data for the target compound are scarce, theoretical comparisons can be made:
- Molecular Weight: The iodine atom increases the target compound’s molecular weight (~326.8 g/mol) significantly compared to dichloro analogs (e.g., ~202.1 g/mol for 6,7-Dichloro-1,2,3,4-tetrahydroquinoline). This may reduce solubility in polar solvents.
- Reactivity: The ketone group in indanone could undergo reductions to form alcohols or participate in Grignard reactions. Iodine at position 7 may facilitate aromatic substitution reactions, unlike chloro analogs where such reactions require harsher conditions .
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